molecular formula C17H24N2O4 B4649985 5,5-Dimethyl-3-[3-(4-propan-2-yloxyphenoxy)propyl]imidazolidine-2,4-dione

5,5-Dimethyl-3-[3-(4-propan-2-yloxyphenoxy)propyl]imidazolidine-2,4-dione

Cat. No.: B4649985
M. Wt: 320.4 g/mol
InChI Key: FSDUSGSXJAPKTA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[3-(4-propan-2-yloxyphenoxy)propyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[3-(4-propan-2-yloxyphenoxy)propyl]imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with 3-(4-propan-2-yloxyphenoxy)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[3-(4-propan-2-yloxyphenoxy)propyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

5,5-Dimethyl-3-[3-(4-propan-2-yloxyphenoxy)propyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[3-(4-propan-2-yloxyphenoxy)propyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the imidazolidine-2,4-dione ring allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylhydantoin: A simpler analog with similar core structure but lacking the phenoxypropyl group.

    3-(4-Methoxyphenyl)-5,5-dimethylimidazolidine-2,4-dione: A compound with a methoxy group instead of the propan-2-yloxy group.

Uniqueness

5,5-Dimethyl-3-[3-(4-propan-2-yloxyphenoxy)propyl]imidazolidine-2,4-dione is unique due to the presence of the 4-propan-2-yloxyphenoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,5-dimethyl-3-[3-(4-propan-2-yloxyphenoxy)propyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-12(2)23-14-8-6-13(7-9-14)22-11-5-10-19-15(20)17(3,4)18-16(19)21/h6-9,12H,5,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDUSGSXJAPKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCCN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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